molecular formula C7H12O2 B2920954 1-(3-Methoxycyclobutyl)ethan-1-one CAS No. 1692624-10-4

1-(3-Methoxycyclobutyl)ethan-1-one

Cat. No.: B2920954
CAS No.: 1692624-10-4
M. Wt: 128.171
InChI Key: AWUNMVJFCFYSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxycyclobutyl)ethan-1-one is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It is characterized by a cyclobutyl ring substituted with a methoxy group and an ethanone moiety

Preparation Methods

The synthesis of 1-(3-Methoxycyclobutyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form the methoxy derivative. The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-Methoxycyclobutyl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxycyclobutyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxycyclobutyl)ethan-1-one involves its interaction with specific molecular targets. The methoxy group and ethanone moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Methoxycyclobutyl)ethan-1-one can be compared with similar compounds such as:

These comparisons help in understanding the uniqueness and potential advantages of this compound in various applications.

Biological Activity

1-(3-Methoxycyclobutyl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, drawing from various studies and sources.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₄O₂
  • Molecular Weight : 130.19 g/mol

Biological Activity Overview

Research on this compound has highlighted several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have indicated that it may inhibit cell proliferation and induce apoptosis in certain types of cancer cells.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, potentially modulating pathways involved in cell growth and apoptosis.

Antimicrobial Activity

A study conducted on various derivatives of cyclobutyl compounds, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

CompoundMIC (µg/mL)Target Organisms
This compound32Staphylococcus aureus
64Escherichia coli

This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Studies

In vitro studies using breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The following results were observed:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

These findings indicate that the compound may induce cytotoxic effects in cancer cells, warranting further investigation into its potential as an anticancer agent.

Properties

IUPAC Name

1-(3-methoxycyclobutyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(8)6-3-7(4-6)9-2/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUNMVJFCFYSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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